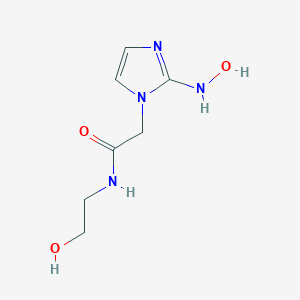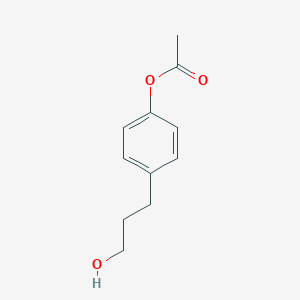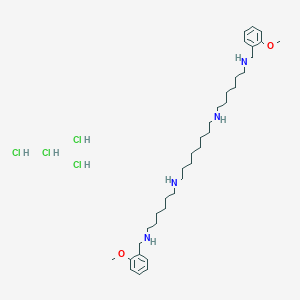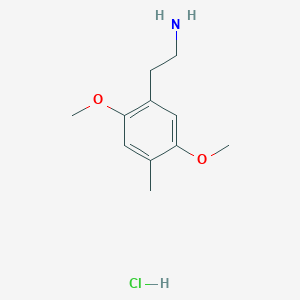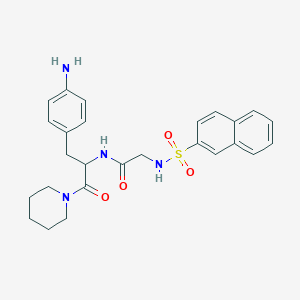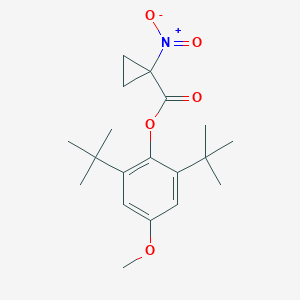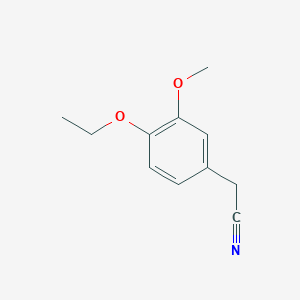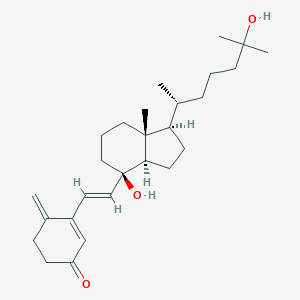
Tetra(propan-2-yl)disilene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(propan-2-yl)disilene is a highly reactive organosilicon compound that has been extensively studied in the field of organic chemistry. This compound is known for its unique properties, which have made it an important molecule in the development of new materials and pharmaceuticals.
Applications De Recherche Scientifique
Tetra(propan-2-yl)disilene has a wide range of scientific research applications. One of its most important uses is in the development of new materials. This compound has been used in the synthesis of new polymers and other materials with unique properties, such as high thermal stability and excellent mechanical strength. It has also been used in the development of new pharmaceuticals, including anti-cancer and anti-viral drugs.
Mécanisme D'action
The mechanism of action of Tetra(propan-2-yl)disilene is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to a range of physiological effects.
Effets Biochimiques Et Physiologiques
Tetra(propan-2-yl)disilene has been shown to have a range of biochemical and physiological effects. It has been found to have anti-cancer properties, as well as anti-viral and anti-inflammatory effects. It has also been shown to have a range of other effects, including the ability to reduce oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tetra(propan-2-yl)disilene in lab experiments is its high reactivity. This compound is highly reactive and can be used in a range of reactions to produce a variety of products. However, its high reactivity can also be a limitation, as it can make it difficult to control the reaction and produce the desired product.
Orientations Futures
There are many future directions for the study of Tetra(propan-2-yl)disilene. One area of research is the development of new materials and polymers with unique properties. Another area is the development of new pharmaceuticals with anti-cancer and anti-viral properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in a range of applications.
Conclusion:
In conclusion, Tetra(propan-2-yl)disilene is a highly reactive organosilicon compound that has a wide range of scientific research applications. Its unique properties make it an important molecule in the development of new materials and pharmaceuticals. While its high reactivity can be a limitation, there are many future directions for the study of this compound, including the development of new materials and pharmaceuticals, and further research into its mechanism of action.
Méthodes De Synthèse
The synthesis of Tetra(propan-2-yl)disilene is a complex process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is the reduction of di(propan-2-yl)silylene with potassium graphite. This method produces a high yield of Tetra(propan-2-yl)disilene and is relatively easy to perform. Other methods include the reaction of silyl chlorides with lithium or magnesium, or the reaction of silyl chlorides with lithium or magnesium in the presence of a reducing agent.
Propriétés
Numéro CAS |
19753-69-6 |
|---|---|
Nom du produit |
Tetra(propan-2-yl)disilene |
Formule moléculaire |
C12H28Si2 |
Poids moléculaire |
228.52 g/mol |
Nom IUPAC |
di(propan-2-yl)silylidene-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Si2/c1-9(2)13(10(3)4)14(11(5)6)12(7)8/h9-12H,1-8H3 |
Clé InChI |
ROMPKQSKZLMYTR-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
SMILES canonique |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



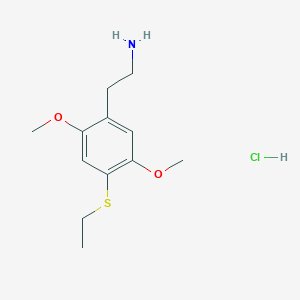
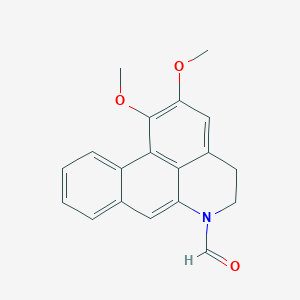
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
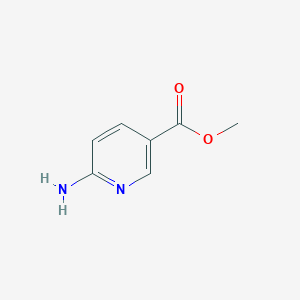
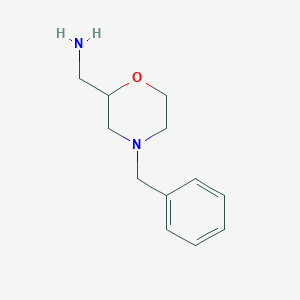
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
